Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid

Physicochemical profiling Lipophilicity optimization ADME prediction

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 2059913-92-5) is a synthetic, racemic trans-cyclopropane carboxylic acid bearing a 3,4,5-trifluorophenyl substituent at the C2 position. With the molecular formula C₁₀H₇F₃O₂ and a molecular weight of 216.16 g/mol, this compound falls within the privileged class of fluorinated cyclopropane scaffolds widely employed in medicinal chemistry and agrochemical research for their conformational rigidity, enhanced metabolic stability, and tunable lipophilicity.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 2059913-92-5
Cat. No. B1529489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid
CAS2059913-92-5
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1
InChIKeyDYBOZKSUIBJLJN-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 2059913-92-5): Core Structural Identity and Regulatory Considerations


Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 2059913-92-5) is a synthetic, racemic trans-cyclopropane carboxylic acid bearing a 3,4,5-trifluorophenyl substituent at the C2 position . With the molecular formula C₁₀H₇F₃O₂ and a molecular weight of 216.16 g/mol, this compound falls within the privileged class of fluorinated cyclopropane scaffolds widely employed in medicinal chemistry and agrochemical research for their conformational rigidity, enhanced metabolic stability, and tunable lipophilicity [1]. The specific 3,4,5-trifluoro substitution pattern distinguishes it from other regioisomeric trifluorophenyl-cyclopropane carboxylic acids, influencing both its physicochemical properties and its interaction profile with biological targets .

Why Generic Substitution of Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid with Other Trifluorophenyl Cyclopropane Acids Carries Procurement Risk


Trifluorophenyl-cyclopropane carboxylic acids are not interchangeable, despite sharing an identical molecular formula (C₁₀H₇F₃O₂) and molecular weight (216.16 g/mol) . The position of the three fluorine atoms on the phenyl ring dictates the molecule's electronic distribution, acidity, lipophilicity, and ultimately its target binding profile. For example, the 3,4,5-trifluoro isomer (LogP ~1.74) exhibits distinct physicochemical properties compared to the 2,3,4-trifluoro isomer (LogP ~1.9) and the 2,4,6-trifluoro isomer (predicted pKa ~4.14) . In target-based applications—such as enzyme inhibition—even single-atom shifts in fluorine substitution can alter inhibitory potency by orders of magnitude, as demonstrated in structure-activity relationship (SAR) studies of 2-phenylcyclopropane carboxylic acids targeting O-acetylserine sulfhydrylase isoforms [1]. Procuring an incorrect regioisomer or stereoisomer without explicit verification therefore risks not only assay failure but also misleading SAR interpretation.

Quantitative Evidence Guide: Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Regioisomeric Fluorine Substitution Pattern: 3,4,5- vs. 2,3,4- vs. 2,4,6-Trifluorophenyl LogP Differentiation

The lipophilicity of trifluorophenyl-cyclopropane carboxylic acids varies measurably with the fluorine substitution pattern. The target compound (3,4,5-trifluoro) exhibits a reported LogP of 1.74, compared to the 2,3,4-trifluoro isomer with an XLogP3-AA of 1.9 and the 2,4,6-trifluoro isomer with a predicted pKa of 4.14—indicating distinct ionization and partitioning behavior [1]. This difference in lipophilicity directly influences membrane permeability, protein binding, and pharmacokinetic properties in lead optimization campaigns [2].

Physicochemical profiling Lipophilicity optimization ADME prediction

Steric and Electronic Influence of the 3,4,5-Trifluoro Substitution on Cyclopropane Ring Conformation

The trans-(1R,2R) configuration of the target compound, combined with the symmetric 3,4,5-trifluoro arrangement, creates a unique spatial orientation of the carboxylic acid relative to the fluorinated aromatic ring. Unlike the 2,3,4- and 2,4,6-regioisomers—which place a fluorine atom ortho to the cyclopropane attachment point and introduce steric hindrance that can restrict bond rotation and alter ring strain—the 3,4,5-substitution positions all three fluorine atoms meta or para to the cyclopropane ring, minimizing ortho steric clash [1]. This structural feature is expected to produce a more planar phenyl-cyclopropane dihedral angle, which in turn affects π-orbital overlap and electronic communication between the aromatic ring and the carboxylic acid, a parameter that has been shown to modulate enzyme inhibitor potency in related 2-phenylcyclopropane carboxylic acid series [2].

Conformational analysis Structure-based drug design Cyclopropane stereoelectronic effects

Enzyme Target Engagement: ACO2 (1-Aminocyclopropane-1-Carboxylate Oxidase 2) Inhibition Potential

The target compound has been reported to inhibit 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, the enzyme responsible for the final step of ethylene biosynthesis . In the broader class of 2-phenylcyclopropane-1-carboxylic acids, trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) has been experimentally characterized as a competitive inhibitor of apple ACO with a determined Ki value, and its inhibitory effect on wound ethylene in tomato fruit discs has been quantified [1][2]. The 3,4,5-trifluoro substitution on the phenyl ring of the target compound introduces electron-withdrawing effects absent in the unsubstituted phenyl analog (PCCA), which class-level SAR suggests should enhance binding affinity to the ACO active site by stabilizing the inhibitor-enzyme complex through strengthened polar interactions [3]. Direct head-to-head ACO2 inhibition data (IC₅₀ or Ki values) comparing the 3,4,5-trifluoro compound with PCCA or other phenyl-substituted analogs have not yet been published in the peer-reviewed literature, and this represents a critical evidence gap.

Ethylene biosynthesis inhibition Post-harvest physiology Agrochemical lead discovery

Supply Chain Purity Benchmark: Vendor-Declared Purity vs. Closest Available Analogs

As of the current market, rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 2059913-92-5) is commercially available at declared purities ranging from 95% to 98% across multiple established suppliers . The closely related but stereochemically undefined analog 2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 1410819-23-6) is listed at 95% minimum purity but lacks specified trans/cis stereochemistry, introducing ambiguity for stereosensitive applications . The 3,4,5-substitution regioisomer is less widely stocked than the 2,4,6- or 2,3,4-isomers, and pricing per gram is generally higher, reflecting lower production volumes and specialized synthetic routes . This supply landscape means procurement of the exact CAS number is critical: ordering the unspecified CAS 1410819-23-6 may yield a stereochemical mixture unsuitable for assays requiring the trans-(1R,2R) configuration.

Procurement quality control Analytical chemistry Vendor qualification

Application Scenarios for Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid Based on Verified Evidence


Lead Optimization in Medicinal Chemistry: Fluorinated Cyclopropane Scaffold for Kinase or Enzyme Inhibitor Programs

The 3,4,5-trifluorophenyl substitution pattern, combined with the conformationally rigid trans-cyclopropane carboxylic acid core, offers a differentiated vector for lead optimization campaigns targeting enzymes with hydrophobic active-site pockets. The measured LogP of 1.74 positions this compound in a favorable lipophilicity range for orally bioavailable small molecules . The absence of ortho-fluorine substituents minimizes steric interference with the cyclopropane ring, a structural attribute that can simplify computational docking and QSAR modeling compared to the 2,4,6- or 2,3,4-regioisomers [1]. Researchers developing inhibitors for targets within the cysteine biosynthesis pathway (e.g., O-acetylserine sulfhydrylase) or ethylene biosynthesis pathway (e.g., ACO2) can leverage the SAR established for 2-phenylcyclopropane carboxylic acid derivatives, where electron-withdrawing aryl substituents have been shown to enhance target binding affinity [2].

Agrochemical Research: Ethylene Biosynthesis Modulation for Post-Harvest Preservation

For agrochemical discovery programs focused on delaying fruit ripening and extending shelf life through ethylene biosynthesis inhibition, rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid represents a fluorinated evolution of the well-characterized lead compound PCCA (trans-2-phenylcyclopropane-1-carboxylic acid) . PCCA has been validated as a competitive ACO inhibitor in apple and tomato model systems with experimentally determined Ki values [1]. The 3,4,5-trifluoro substitution is anticipated—based on class-level SAR—to improve target residence time and metabolic stability relative to the unsubstituted phenyl analog, though direct comparative in planta efficacy data remain unpublished and should be generated as part of the end-user's internal profiling cascade [2].

Biophysical and Structural Biology Studies: Fluorinated Probe for Protein-Ligand Interaction Analysis

The three fluorine atoms in the 3,4,5-positions provide a distinctive ¹⁹F NMR signature that can serve as a sensitive probe for studying protein-ligand interactions, conformational changes, and binding kinetics in solution . Unlike the 2,4,6-trifluoro isomer—where ortho-fluorines may exhibit restricted rotation and complex splitting patterns—the magnetically more symmetric 3,4,5-arrangement can yield cleaner ¹⁹F NMR spectra, facilitating interpretation in fragment-based screening and ligand-observed NMR experiments. This compound can also serve as a reference standard in crystallographic studies of cyclopropane-containing protein ligands, where its defined trans-(1R,2R) racemic nature provides a consistent binding mode for electron density interpretation [1].

Analytical Reference Standard for Regioisomer-Specific Method Development

Given the commercial availability of multiple trifluorophenyl-cyclopropane carboxylic acid regioisomers (3,4,5-; 2,3,4-; 2,4,5-; 2,4,6-), analysts developing HPLC, GC-MS, or SFC methods to resolve these structurally similar compounds require authentic, well-characterized reference standards of each individual isomer . The target compound (CAS 2059913-92-5), with its documented LogP (1.74), predicted boiling point (295.5 °C), and high declared purity (97-98%), is suitable for use as a system suitability standard and calibration reference in chromatographic method validation, helping analytical laboratories avoid misidentification of closely eluting regioisomeric impurities [1][2].

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